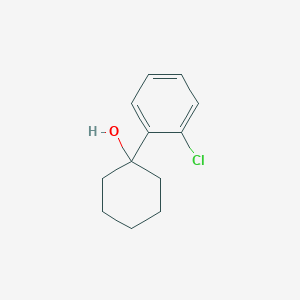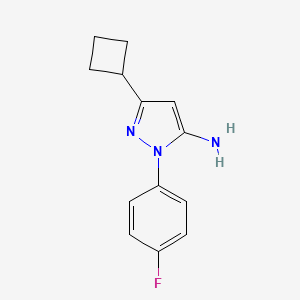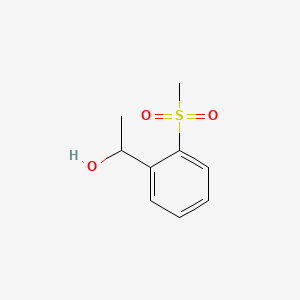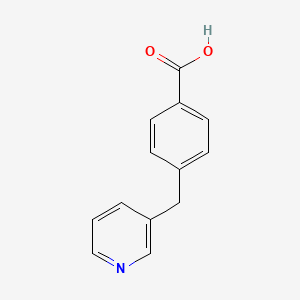
1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol is a deuterated analog of 1-(6-chlorophenyl)cyclohexanol. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms at positions 2, 3, 4, and 5 on the phenyl ring. This compound is often used in scientific research due to its unique properties, including its stability and the ability to trace its metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol typically involves the deuteration of 1-(6-chlorophenyl)cyclohexanol. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, ensuring high purity and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient deuteration.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol can undergo several types of chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Further reduction to form different alcohols.
Substitution: Halogenation or other substitution reactions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 1-(6-chlorophenyl)cyclohexanone.
Reduction: Formation of various cyclohexanol derivatives.
Substitution: Formation of halogenated cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of deuterated drugs and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s metabolic stability and its interaction with enzymes and receptors. This can lead to altered pharmacokinetics and pharmacodynamics compared to its non-deuterated counterpart.
Similar Compounds:
- 1-(6-Chlorophenyl)cyclohexanol
- 1-(4-Chlorophenyl)cyclohexanol
- 1-(6-Bromophenyl)cyclohexanol
Comparison: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed metabolic studies. Compared to its non-deuterated analogs, it offers advantages in tracing and understanding metabolic pathways.
Propiedades
Fórmula molecular |
C12H15ClO |
|---|---|
Peso molecular |
210.70 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H15ClO/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-3,6-7,14H,1,4-5,8-9H2 |
Clave InChI |
SGPNTBVCSTWPIW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=CC=CC=C2Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12293292.png)
![benzyl N-[1-[[1-cyclohexyl-2-[2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B12293313.png)


![1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine](/img/structure/B12293357.png)
![[4-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate](/img/structure/B12293361.png)

